molecular formula C18H21ClN2O3S B3503152 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine

1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine

Cat. No. B3503152
M. Wt: 380.9 g/mol
InChI Key: FIUBDQLSABCXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine, also known as TCS 1102, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCS 1102 is a piperazine derivative that has been synthesized and studied extensively for its pharmacological and biochemical properties.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is in the treatment of neuropathic pain. Studies have shown that 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has a high affinity for the sigma-1 receptor, a target that is implicated in the modulation of pain. 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been shown to alleviate pain in animal models of neuropathic pain, making it a potential candidate for the development of new pain medications.
Another potential application of 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is in the treatment of drug addiction. Studies have shown that 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 can reduce drug-seeking behavior in animal models of addiction by modulating the activity of the dopamine system. 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has also been shown to reduce the rewarding effects of drugs of abuse, making it a potential candidate for the development of new addiction medications.

Mechanism of Action

1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 exerts its pharmacological effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system and other tissues. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on pain and addiction, 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been shown to modulate the activity of the immune system, leading to changes in cytokine production and immune cell function. 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has several advantages for use in lab experiments. It is readily available in high purity, making it easy to obtain for research purposes. 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has also been extensively studied, with a large body of literature available on its pharmacological and biochemical properties. However, there are also limitations to the use of 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 in lab experiments. Its high affinity for the sigma-1 receptor can make it difficult to distinguish its effects from those of other sigma-1 receptor ligands. Additionally, 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has not been extensively studied in human subjects, making it difficult to extrapolate its effects to clinical settings.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102. One area of interest is in the development of new pain medications. 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has shown promise in animal models of neuropathic pain, and further research is needed to determine its efficacy and safety in humans. Another potential application of 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is in the treatment of addiction. Further research is needed to determine the optimal dosing and administration of 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 for this application. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 1-(3-chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102, as well as its potential applications in other fields such as neurodegenerative diseases and cancer.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-6-7-17(24-2)18(12-14)25(22,23)21-10-8-20(9-11-21)16-5-3-4-15(19)13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUBDQLSABCXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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